5-Hydroxy-6-methoxy-1-indanone synthesis from 3-(3-hydroxy-4-methoxyphenyl)propionic acid
5-Hydroxy-6-methoxy-1-indanone synthesis from 3-(3-hydroxy-4-methoxyphenyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5-Hydroxy-6-methoxy-1-indanone, a valuable intermediate in medicinal chemistry, from 3-(3-hydroxy-4-methoxyphenyl)propionic acid. The core of this transformation is an intramolecular Friedel-Crafts acylation, a robust and widely utilized reaction for the formation of cyclic ketones. This document details the primary synthetic routes, reaction mechanisms, and experimental protocols. Quantitative data, including reaction yields and spectroscopic information, are presented in structured tables for clarity and comparative analysis. Furthermore, visual diagrams of the reaction mechanism and experimental workflow are provided to facilitate a deeper understanding of the synthesis process.
Introduction
5-Hydroxy-6-methoxy-1-indanone is a key building block in the synthesis of various biologically active molecules. Its substituted indanone core is a privileged scaffold found in numerous compounds with therapeutic potential. The starting material for this synthesis, 3-(3-hydroxy-4-methoxyphenyl)propionic acid, also known as dihydroferulic acid, is a naturally occurring phenolic compound that has been studied for its own biological activities, including antioxidant and metabolic-regulating properties.[1][2][3][4]
The conversion of 3-(3-hydroxy-4-methoxyphenyl)propionic acid to 5-Hydroxy-6-methoxy-1-indanone is achieved through an intramolecular Friedel-Crafts acylation.[5][6][7][8][9][10] This reaction involves the cyclization of the propionic acid side chain onto the aromatic ring, facilitated by a strong acid catalyst. The most common and effective catalysts for this transformation are polyphosphoric acid (PPA) and trifluoromethanesulfonic acid.[11][12][13][14][15] This guide will focus on these two primary methods, providing detailed experimental procedures and comparative data.
Reaction Mechanism: Intramolecular Friedel-Crafts Acylation
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The carboxylic acid is first activated by the strong acid catalyst to form a highly reactive acylium ion. This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a six-membered ring intermediate. Subsequent deprotonation re-aromatizes the ring and yields the final indanone product.
Caption: Intramolecular Friedel-Crafts acylation of 3-(3-hydroxy-4-methoxyphenyl)propionic acid.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of 5-Hydroxy-6-methoxy-1-indanone using trifluoromethanesulfonic acid and a general protocol for polyphosphoric acid.
Method 1: Trifluoromethanesulfonic Acid Catalyzed Cyclization
This method is reported to proceed with high efficiency and a straightforward workup.[11]
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 3.0 g (16 mmol) of 3-(3-hydroxy-4-methoxyphenyl)propionic acid in 14 mL of trifluoromethanesulfonic acid at 0 °C.
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Stir the solution at 0 °C for 30 minutes.
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Allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours.
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Upon completion of the reaction, carefully pour the mixture into 50 mL of ice water.
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Allow the product to fully precipitate from the aqueous solution.
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Collect the resulting light pink solid by vacuum filtration.
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Wash the solid three times with 10 mL of distilled water.
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Dry the purified solid to obtain 5-Hydroxy-6-methoxy-1-indanone.[11]
Method 2: Polyphosphoric Acid (PPA) Catalyzed Cyclization
Polyphosphoric acid is a widely used reagent for intramolecular Friedel-Crafts acylations, typically affording good yields.[16][17]
General Procedure:
-
Heat polyphosphoric acid to approximately 60-80 °C to reduce its viscosity.
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Add 3-(3-hydroxy-4-methoxyphenyl)propionic acid to the preheated PPA with vigorous stirring.
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Heat the reaction mixture to a temperature between 80-120 °C and maintain for 1-3 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and carefully pour it onto crushed ice with stirring.
-
The product will precipitate out of the aqueous solution.
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Collect the solid by filtration, wash thoroughly with water, and then with a dilute sodium bicarbonate solution to remove any residual acid.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Quantitative Data
The following table summarizes the reported yields for the synthesis of 5-Hydroxy-6-methoxy-1-indanone and related indanones via intramolecular Friedel-Crafts acylation.
| Catalyst | Starting Material | Product | Yield (%) | Reference |
| Trifluoromethanesulfonic Acid | 3-(3-hydroxy-4-methoxyphenyl)propionic acid | 5-Hydroxy-6-methoxy-1-indanone | 95% | [11] |
| Polyphosphoric Acid | Various 3-arylpropionic acids | Various 1-indanones | 60-90% | [16] |
Characterization Data
Proper characterization of the starting material and the final product is crucial for confirming the success of the synthesis.
3-(3-hydroxy-4-methoxyphenyl)propionic acid
| Property | Data |
| Molecular Formula | C₁₀H₁₂O₄ |
| Molecular Weight | 196.20 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| ¹³C NMR | Available from commercial suppliers.[16] |
5-Hydroxy-6-methoxy-1-indanone
| Property | Data |
| CAS Number | 127399-78-4[1][11] |
| Molecular Formula | C₁₀H₁₀O₃[1][11] |
| Molecular Weight | 178.18 g/mol [1][11] |
| Appearance | Light pink solid[11] |
| ¹H NMR | Spectrum available from commercial suppliers.[12] |
| ¹³C NMR | Data not readily available in public literature. |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 5-Hydroxy-6-methoxy-1-indanone.
Caption: General workflow for the synthesis of 5-Hydroxy-6-methoxy-1-indanone.
Conclusion
The synthesis of 5-Hydroxy-6-methoxy-1-indanone from 3-(3-hydroxy-4-methoxyphenyl)propionic acid via intramolecular Friedel-Crafts acylation is an efficient and reliable process. The use of trifluoromethanesulfonic acid offers a high-yield, one-step procedure. While polyphosphoric acid also serves as an effective catalyst, the trifluoromethanesulfonic acid method appears to be superior in terms of reported yield. This guide provides the necessary technical details for researchers to successfully perform this synthesis and characterize the resulting product, facilitating further research and development in medicinal chemistry.
References
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